molecular formula C16H19N3O2S B2420602 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea CAS No. 1211679-97-8

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea

Cat. No.: B2420602
CAS No.: 1211679-97-8
M. Wt: 317.41
InChI Key: JVLYGEJTWPLESS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound contains a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable component in various fields such as drug discovery, material synthesis, and biological studies.

Biochemical Analysis

Biochemical Properties

. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Molecular Mechanism

. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression need to be investigated further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(4-methoxyphenyl)thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Niridazole: Used as a schistosomicide and for treating periodontitis.

    4-Phenylthiazolyl-1,3,5-triazine derivatives: Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria

Uniqueness

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea stands out due to its unique combination of a cyclopentyl group and a methoxyphenyl-thiazole moiety. This structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

1-cyclopentyl-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-13-8-6-11(7-9-13)14-10-22-16(18-14)19-15(20)17-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYGEJTWPLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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